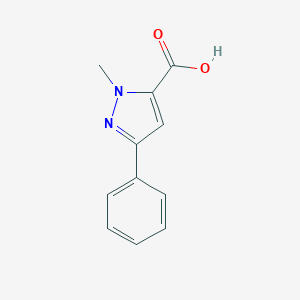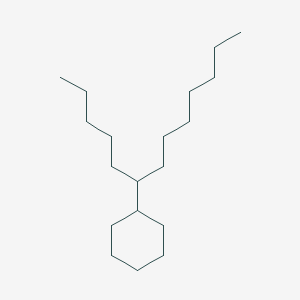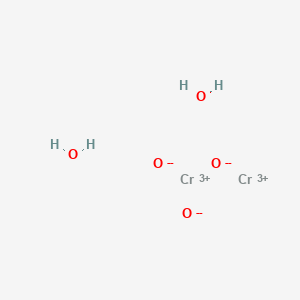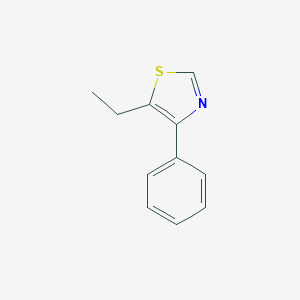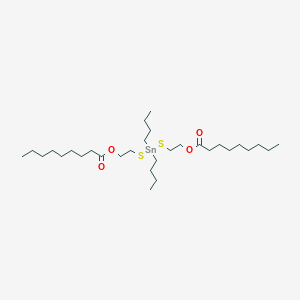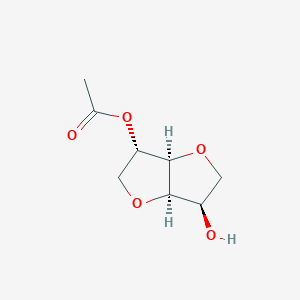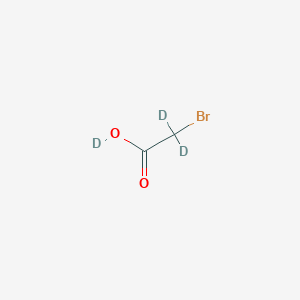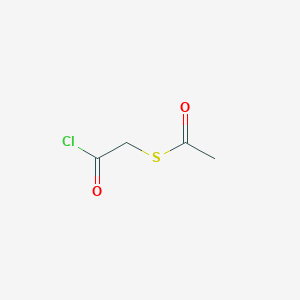
S-(2-Chloro-2-oxoethyl) ethanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(2-Chloro-2-oxoethyl) ethanethioate, also known as ethion, is a broad-spectrum organophosphate insecticide that is widely used in agriculture to control pests. It was first introduced in the 1950s and has since been used extensively in various crops, including fruits, vegetables, and cereals. Despite being an effective insecticide, ethion has been found to have harmful effects on human health and the environment. Therefore, it is important to understand its synthesis, mechanism of action, and physiological effects to develop safer alternatives.
作用機序
Ethion acts by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
生化学的および生理学的効果
Ethion has been found to have harmful effects on human health, including acute toxicity, neurotoxicity, and genotoxicity. It can cause headaches, nausea, vomiting, and respiratory distress in humans exposed to high levels of the chemical. Ethion has also been found to have harmful effects on the environment, including contamination of soil and water and harm to non-target organisms such as birds, fish, and beneficial insects.
実験室実験の利点と制限
Ethion is an effective insecticide that can be used to control a wide range of pests in agriculture. It is also relatively easy to synthesize and can be produced on a large scale. However, due to its harmful effects on human health and the environment, there are limitations to its use in lab experiments. Alternative insecticides that are safer and more environmentally friendly should be used instead.
将来の方向性
There is a need for further research to develop safer alternatives to S-(2-Chloro-2-oxoethyl) ethanethioate that can control pests without harming non-target organisms. This includes the development of new insecticides that target specific pests and have minimal impact on the environment. Additionally, research should focus on the development of new technologies for pest control, such as biological control and integrated pest management, which can reduce the reliance on chemical insecticides. Finally, there is a need for increased awareness and education among farmers and consumers on the harmful effects of S-(2-Chloro-2-oxoethyl) ethanethioate and other chemical insecticides, and the importance of using safer alternatives.
合成法
Ethion is synthesized by the reaction of ethyl mercaptan with chloroacetyl chloride in the presence of a base, followed by oxidation with hydrogen peroxide. The synthesis process is relatively simple and can be carried out on a large scale.
科学的研究の応用
Ethion has been extensively studied for its insecticidal properties and its effects on non-target organisms. Several studies have shown that S-(2-Chloro-2-oxoethyl) ethanethioate can cause acute toxicity in mammals, birds, fish, and beneficial insects. It has also been found to have genotoxic and mutagenic effects on human cells. Therefore, there is a need for further research to develop safer alternatives that can control pests without harming non-target organisms.
特性
CAS番号 |
10553-78-3 |
|---|---|
製品名 |
S-(2-Chloro-2-oxoethyl) ethanethioate |
分子式 |
C4H5ClO2S |
分子量 |
152.6 g/mol |
IUPAC名 |
S-(2-chloro-2-oxoethyl) ethanethioate |
InChI |
InChI=1S/C4H5ClO2S/c1-3(6)8-2-4(5)7/h2H2,1H3 |
InChIキー |
CDVXHLKKIJCRHD-UHFFFAOYSA-N |
SMILES |
CC(=O)SCC(=O)Cl |
正規SMILES |
CC(=O)SCC(=O)Cl |
その他のCAS番号 |
10553-78-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



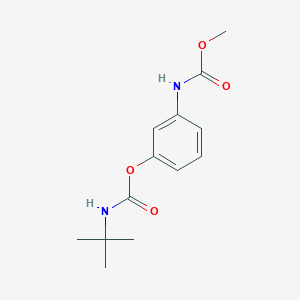
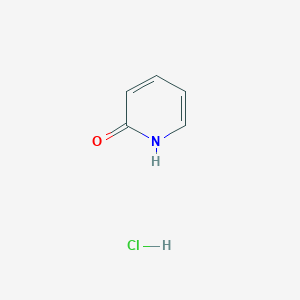
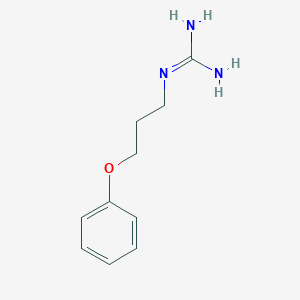
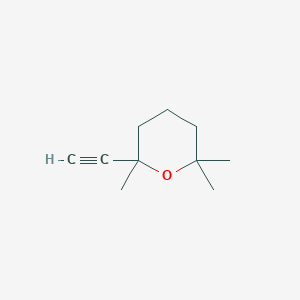
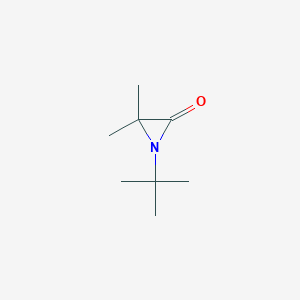
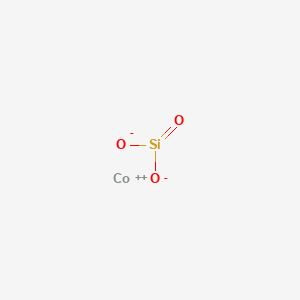
![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
